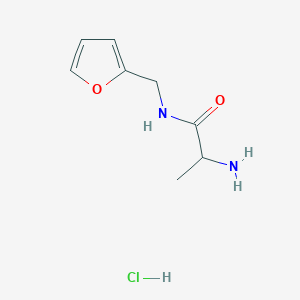
5-Ethylpyridin-3-carbonsäure
Übersicht
Beschreibung
5-Ethylpyridine-3-carboxylic acid is an organic compound with the molecular formula C8H9NO2 It belongs to the class of pyridine carboxylic acids, which are derivatives of pyridine with a carboxyl group attached to the ring
Wissenschaftliche Forschungsanwendungen
5-Ethylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary targets of 5-Ethylpyridine-3-carboxylic acid are currently unknown. This compound is a derivative of pyridine, a basic heterocyclic organic compound . Pyridine derivatives have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors . .
Mode of Action
It can be inferred from the properties of pyridine derivatives that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .
Biochemical Pathways
Pyridine derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad range of biological activities exhibited by pyridine derivatives, it is plausible that 5-Ethylpyridine-3-carboxylic acid could have diverse effects at the molecular and cellular levels .
Biochemische Analyse
Cellular Effects
The effects of 5-Ethylpyridine-3-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Ethylpyridine-3-carboxylic acid has been observed to affect the expression of genes involved in oxidative stress responses and metabolic regulation. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 5-Ethylpyridine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This binding can result in changes in gene expression, particularly genes involved in metabolic pathways and stress responses. The molecular mechanism of 5-Ethylpyridine-3-carboxylic acid also involves its interaction with nucleic acids, potentially affecting transcriptional and post-transcriptional processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethylpyridine-3-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 5-Ethylpyridine-3-carboxylic acid has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression profiles. These temporal effects are crucial for understanding the compound’s stability and potential long-term impacts .
Dosage Effects in Animal Models
The effects of 5-Ethylpyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways beneficially. At high doses, 5-Ethylpyridine-3-carboxylic acid can cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are essential for determining the therapeutic window and potential risks associated with the compound .
Metabolic Pathways
5-Ethylpyridine-3-carboxylic acid is involved in several metabolic pathways, including those related to pyridine nucleotide metabolism It interacts with enzymes such as dehydrogenases and oxidases, influencing metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 5-Ethylpyridine-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of 5-Ethylpyridine-3-carboxylic acid within cells can affect its activity and function, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
The subcellular localization of 5-Ethylpyridine-3-carboxylic acid is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and biomolecules. Additionally, post-translational modifications and targeting signals can direct 5-Ethylpyridine-3-carboxylic acid to specific cellular compartments, influencing its biochemical properties and effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylpyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of 5-ethylpyridine using carbon dioxide in the presence of a strong base, such as sodium hydroxide. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of 5-Ethylpyridine-3-carboxylic acid may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to promote the carboxylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Pyridine-3-carboxylic acid: Lacks the ethyl group, making it less hydrophobic.
5-Methylpyridine-3-carboxylic acid: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
4-Ethylpyridine-3-carboxylic acid: The ethyl group is positioned differently, influencing its reactivity and interactions.
Uniqueness: 5-Ethylpyridine-3-carboxylic acid is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and interactions with biological targets. This structural feature can enhance its solubility in organic solvents and affect its binding affinity to enzymes and receptors.
Eigenschaften
IUPAC Name |
5-ethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYFQDVGAZMKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626973 | |
| Record name | 5-Ethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3222-53-5 | |
| Record name | 5-Ethylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)









